(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
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Description
(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
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Biological Activity
(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a compound belonging to the thieno[3,4-c]pyrazole derivatives. Its unique molecular structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The compound's chemical formula is C19H17N3O3S, with a molecular weight of approximately 357.42 g/mol. The presence of the 5,5-dioxido group enhances its chemical reactivity and biological activity. The structural features allow for interaction with various biological targets, making it a candidate for pharmacological applications.
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Anti-cancer Activity
Research indicates that this compound has promising anti-cancer properties. In cell line studies, it has shown growth inhibitory effects against various cancer types. For instance:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Further studies are needed to elucidate the specific pathways affected by this compound.
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. It has demonstrated activity against various bacterial strains and fungi in preliminary assays. This suggests potential applications in treating infections caused by resistant pathogens.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments were conducted to assess the cytotoxicity of the compound against different cancer cell lines. The results indicated a dose-dependent response with significant inhibition at concentrations ranging from 20 to 30 µM.
- Mechanistic Studies : Further mechanistic studies revealed that the compound may inhibit key signaling pathways involved in tumor progression, such as the MAPK/ERK pathway.
- Animal Models : In vivo studies using animal models have shown reduced tumor growth rates when treated with this compound compared to control groups.
Properties
IUPAC Name |
(Z)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(12-11-15-7-3-1-4-8-15)21-20-17-13-27(25,26)14-18(17)22-23(20)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,24)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLXGINJEDKOKK-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.